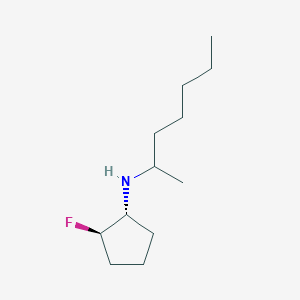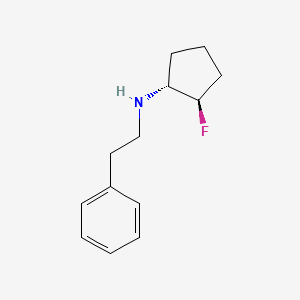
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine
Overview
Description
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine, commonly referred to as 2-F-PEC, is a cyclic amine compound that has been the subject of numerous scientific studies. 2-F-PEC is a versatile compound that has been used in a variety of laboratory experiments, as well as in a variety of medical and biotechnological applications.
Scientific Research Applications
Synthesis and Analytical Characterization
This compound, and related structures, have been synthesized and characterized for their potential in various fields, including as intermediates in pharmaceutical synthesis and materials science. For example, research on the synthesis and analytical characterization of fluorolintane and its isomers, which are based on the 1,2-diarylethylamine template, highlights the importance of these compounds in understanding the effects of structural isomers on biological activity and physicochemical properties (Dybek et al., 2019). These studies provide crucial insights into the differentiation between isomers, which is essential for the development of more effective and safer pharmaceuticals.
Chiral Derivatizing Agents
The compound's enantiomers have been explored for their use as chiral derivatizing agents, which are crucial for the resolution of racemic mixtures and the determination of enantiomeric excess in synthetic chemistry and pharmaceutical research. For instance, the separation and determination of the absolute configurations of enantiomers of 2-fluoro-2-phenyl-1-aminoethane show its utility in enhancing the analytical methodologies for chiral substances (Hamman, 1989).
Catalysis and Organic Synthesis
Research into catalysis and organic synthesis applications of similar compounds, such as the use of Ru/Nb2O5 catalysts for the reductive amination of ketones, illustrates the broader relevance of this chemical class in producing valuable amines for the pharmaceutical industry and material science (Guo et al., 2019). These studies shed light on the potential for using such compounds in the synthesis of complex molecules with high precision and efficiency.
Fluorination Chemistry
The role of fluorination chemistry in modifying the physical, chemical, and biological properties of organic compounds is well-documented. Research into mild and metal-free oxy- and amino-fluorination for the synthesis of fluorinated heterocycles demonstrates the importance of fluorine-containing compounds like "(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine" in accessing fluorinated building blocks for pharmaceuticals and agrochemicals (Parmar & Rueping, 2014).
properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-12-7-4-8-13(12)15-10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAXTDAKAWGEFQ-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




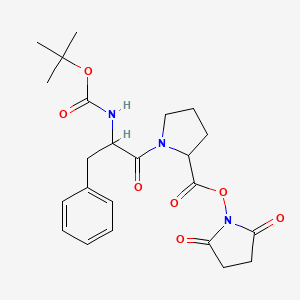

![1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531495.png)
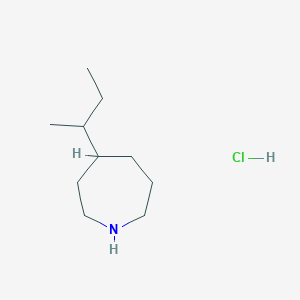
![3-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B1531498.png)
![2-[6-Oxo-4-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531500.png)
![3-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1531501.png)
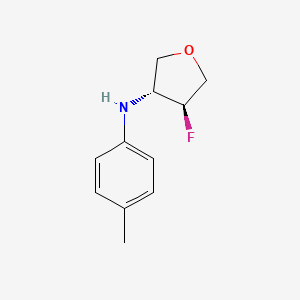
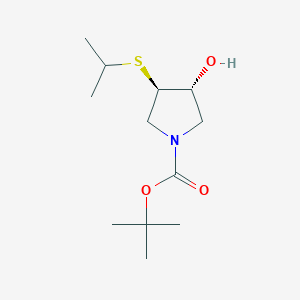
![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-imidazole](/img/structure/B1531506.png)
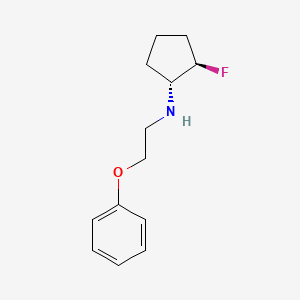
![4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1531510.png)
